2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol
Description
The compound 2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol features two thiazole rings connected via a methyl group, with a hydroxyl (-OH) substituent at the 4-position of one thiazole and a phenyl group at the 4-position of the other. Such features make it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c16-11-8-18-13(15-11)6-12-14-10(7-17-12)9-4-2-1-3-5-9/h1-5,7-8,16H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INERSTGRFNBJNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol typically involves the reaction of 4-phenyl-1,3-thiazole-2-carbaldehyde with 2-aminothiazole under specific conditions. The reaction is usually carried out in an ethanol solvent with a base catalyst such as piperidine . The mixture is refluxed for several hours, followed by purification through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol, are known for their broad-spectrum antimicrobial properties. Research has demonstrated that thiazole compounds can inhibit the growth of various bacterial strains and fungi.
Case Studies:
- A study evaluated the antimicrobial activity of several thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that specific derivatives exhibited significant inhibitory effects, suggesting their potential as new antimicrobial agents .
Mechanism of Action:
The mechanism often involves the interaction of thiazole rings with nucleophilic sites on microbial proteins, disrupting essential cellular functions and leading to cell death .
Anticancer Properties
The anticancer potential of thiazole derivatives has been extensively studied, particularly in light of increasing drug resistance in cancer therapy.
Case Studies:
- In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, compounds similar to this derivative have been tested against breast cancer cell lines (MCF7), demonstrating promising cytotoxic effects .
Molecular Docking Studies:
Molecular docking studies have been performed to understand the binding interactions of these compounds with key targets involved in cancer progression. These studies reveal favorable binding affinities with proteins such as dihydrofolate reductase, which is crucial for DNA synthesis in cancer cells .
Anti-inflammatory and Analgesic Effects
Thiazole derivatives also exhibit anti-inflammatory and analgesic properties. These effects are particularly relevant in developing treatments for chronic inflammatory diseases.
Research Findings:
A study highlighted that certain thiazole compounds could significantly reduce inflammation markers in animal models. The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines .
Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, thiazole compounds have shown promise in various other therapeutic areas:
Pharmacological Activities:
- Antifungal : Effective against fungal infections.
- Antiviral : Some derivatives have demonstrated activity against hepatitis B virus.
- CNS Effects : Certain thiazoles exhibit central nervous system depressant properties, which may be useful in treating anxiety or sleep disorders .
Comparative Analysis of Thiazole Derivatives
| Compound Name | Antimicrobial Activity | Anticancer Activity | Other Activities |
|---|---|---|---|
| This compound | High | Moderate | Anti-inflammatory |
| 2-(4-Bromophenyl)thiazole | Moderate | High | Antiviral |
| 1,3-Thiadiazole derivatives | Low | Moderate | Antidiabetic |
Mechanism of Action
The mechanism of action of 2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol involves its interaction with biological molecules. It can bind to DNA and proteins, leading to the inhibition of essential cellular processes. For instance, it has been shown to interact with topoisomerase II, resulting in DNA double-strand breaks and cell death . This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Thiazole derivatives exhibit significant variability in biological and physicochemical properties based on substituents and linkage groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound likely improves solubility in polar solvents compared to purely hydrophobic analogs like dichlorophenyl derivatives .
- Melting Points : While specific data for the target compound is unavailable, analogs such as 4-(4-chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (melting point 180°C) suggest that aromatic stacking and hydrogen bonding contribute to higher melting points in thiazoles .
Biological Activity
The compound 2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological profiles, including antibacterial, antifungal, anticancer, and anticonvulsant properties. This article reviews the biological activity of this specific thiazole compound based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following structure:
This structure features two thiazole rings and a phenyl group, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have demonstrated effectiveness against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Anticancer Activity
The anticancer potential of thiazole derivatives is well-documented. For example, studies indicate that certain thiazole compounds can induce cell cycle arrest and exhibit cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxic Effects
In a study evaluating the cytotoxicity of several thiazole derivatives, compounds were tested against human cancer cell lines such as Jurkat and HT-29. The results indicated that specific structural modifications significantly enhance anticancer activity.
Table 2: Cytotoxicity Data
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat | 1.61 ± 1.92 |
| Compound B | HT-29 | 1.98 ± 1.22 |
| Compound C | A-431 | < Doxorubicin |
The biological activity of This compound is likely mediated through multiple pathways:
- Inhibition of Key Enzymes : Similar thiazole compounds have been shown to inhibit protein kinases (e.g., EGFR, HER2) involved in cancer progression .
- Cell Cycle Arrest : Thiazoles can induce G2/M phase arrest in cancer cells, leading to apoptosis.
- Antimicrobial Mechanisms : The mechanism against bacteria may involve disruption of cell wall synthesis or inhibition of protein synthesis.
Q & A
Q. What are the established synthesis routes for 2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol, and what reaction conditions optimize yield?
The compound is synthesized via hydrazine-mediated condensation or cyclization reactions. For example, reacting 2-(4-phenyl-1,3-thiazol-2-yl)hydrazine with an aldehyde precursor under reflux in ethanol or THF yields the target molecule. Key steps include:
- Catalysis : Acidic (e.g., acetic acid) or basic (e.g., triethylamine) conditions to promote cyclization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .
- Yield optimization : Reaction times of 6–12 hours at 60–80°C improve yields (reported 70–85%) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
A multi-technique approach is essential:
- IR spectroscopy : Identify functional groups (e.g., -OH stretch at 3200–3400 cm⁻¹, thiazole C=N at 1650 cm⁻¹) .
- NMR :
- ¹H NMR : Thiazole protons resonate at δ 7.2–8.5 ppm; methylene groups (e.g., -CH₂-) appear as singlets at δ 4.0–4.5 ppm .
- ¹³C NMR : Thiazole carbons are observed at δ 120–160 ppm .
- X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., between thiazole nitrogen and hydroxyl oxygen) to confirm stereochemistry .
Q. How can crystallographic data be analyzed to resolve structural ambiguities?
Use software suites like SHELXL for small-molecule refinement or SIR97 for direct methods in structure solution. Key steps:
- Data collection : High-resolution (≤1.0 Å) X-ray diffraction data reduces noise .
- Refinement : Anisotropic displacement parameters and hydrogen bonding networks (e.g., O-H···N interactions) improve model accuracy .
- Validation : Check R-factors (target < 0.05) and electron density maps for missing atoms .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or interaction with biological targets?
Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model electronic properties:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict charge transfer behavior (e.g., ∆E ≈ 4.5 eV for thiazole derivatives) .
- Molecular docking : AutoDock Vina or Schrödinger Suite simulates binding to enzymes (e.g., kinases or proteases). For example, thiazole rings show π-π stacking with aromatic residues in active sites .
- Solvent effects : PCM models assess polarity-dependent stability (e.g., lower energy in DMSO vs. water) .
Q. How should researchers address contradictory data in biological activity studies?
Case example: Discrepancies in antimicrobial IC₅₀ values may arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) .
- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring reduce activity) .
- Statistical validation : Use ANOVA or Tukey’s test to confirm significance (p < 0.05) across replicates .
Q. What strategies validate the compound’s potential as a kinase inhibitor?
- In vitro assays : Measure inhibition of ATP-binding pockets (e.g., EGFR tyrosine kinase) using fluorescence polarization .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., para-methyl vs. bromo groups) to correlate with IC₅₀ trends .
- Metabolic stability : LC-MS/MS tracks degradation in liver microsomes (e.g., t₁/₂ > 60 minutes suggests viability) .
Q. How do solvent and temperature affect the compound’s stability during storage?
Q. What crystallographic challenges arise when studying polymorphs of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
